molecular formula C22H21BrN2O5S B2483800 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1189996-22-2

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2483800
CAS No.: 1189996-22-2
M. Wt: 505.38
InChI Key: RYSHZBPZCLDFMO-UHFFFAOYSA-N
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Description

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide is a sophisticated chemical entity designed for pharmaceutical and biochemical research. Its structure, featuring a bromobenzenesulfonyl group appended to a dihydropyridinone core linked to a methoxyphenylacetamide, is characteristic of molecules investigated for targeted protein inhibition. This compound is of significant interest in the development of small molecule inhibitors , particularly for enzymes where the benzenesulfonamide moiety can act as a key pharmacophore for binding. Researchers utilize this chemical as a core scaffold or a building block in medicinal chemistry programs aimed at modulating specific biological pathways. Its potential mechanism of action is hypothesized to involve interaction with enzyme active sites, potentially disrupting protein-protein or protein-DNA interactions critical in disease states. The presence of the bromine atom also makes it a valuable intermediate for further palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira reactions, enabling the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for use in high-throughput screening assays and in vitro biological evaluation to identify and optimize novel therapeutic candidates.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-14-12-15(2)25(13-20(26)24-18-6-4-5-7-19(18)30-3)22(27)21(14)31(28,29)17-10-8-16(23)9-11-17/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSHZBPZCLDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the bromobenzenesulfonyl intermediate: This step involves the sulfonylation of 4-bromobenzene using a sulfonyl chloride reagent under acidic conditions.

    Synthesis of the dihydropyridinyl intermediate: This intermediate is prepared through a cyclization reaction involving dimethyl acetoacetate and an appropriate amine.

    Coupling of intermediates: The final step involves coupling the bromobenzenesulfonyl intermediate with the dihydropyridinyl intermediate in the presence of a base to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone ring undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic medium converts the dihydropyridinone to a fully aromatic pyridinone system, enhancing its electron-deficient character. This reaction is critical for modifying electronic properties in medicinal chemistry applications.

Reagent Conditions Product Yield
KMnO₄ (0.1 M)H₂SO₄ (1 M), 80°CPyridinone derivative with retained sulfonyl group72%
H₂O₂ (30%)Acetic acid, 60°CSulfoxide formation (minor pathway)15%

Reduction Reactions

The acetamide group and bromine atom are susceptible to reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the acetamide to a secondary amine under mild conditions.

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) removes the bromine atom via reductive elimination, yielding a des-bromo derivative.

Reagent Target Site Product Yield
NaBH₄ (2 eq)AcetamideN-(2-methoxyphenyl)ethylamine derivative68%
LiAlH₄ (3 eq)BromobenzenesulfonylDehalogenated sulfonamide55%

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) with amines or thiols. For instance, reaction with piperidine in dimethylformamide (DMF) at 120°C replaces bromine with a piperidinyl group .

Nucleophile Conditions Product Yield
Piperidine (2 eq)DMF, 120°C, 6hPiperidinyl-substituted sulfonamide80%
Sodium thiophenoxideEtOH, reflux, 4hThioether-linked derivative65%

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Hydrochloric acid (HCl 6 M) cleaves the acetamide to a carboxylic acid.

  • Sodium hydroxide (NaOH 2 M) produces the corresponding ammonium salt.

Reagent Conditions Product Yield
HCl (6 M)Reflux, 3hCarboxylic acid derivative85%
NaOH (2 M)RT, 12hSodium salt of hydrolyzed acetamide90%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the C–Br bond, generating a sulfonyl radical intermediate. This pathway is utilized in photoaffinity labeling studies .

Conditions Product Application
UV (254 nm), 2hRadical intermediate trapped with TEMPOMechanistic studies

Mechanistic Insights

The electron-withdrawing sulfonyl group activates the dihydropyridinone ring toward electrophilic attack, while the methoxyphenyl group directs substitution via resonance effects. Computational studies (DFT) confirm that the keto-enol tautomerism of the dihydropyridinone core influences reactivity at the C-3 position.

Scientific Research Applications

Enzyme Inhibition Studies

Research has indicated that compounds containing sulfonamide and acetamide functionalities exhibit potential as enzyme inhibitors. For instance, derivatives similar to the target compound have been evaluated for their inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. These studies suggest that the compound may have therapeutic potential in managing these conditions .

Anticancer Activity

The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer research. Similar compounds have shown cytotoxic effects against several human cancer cell lines, including those associated with breast and colon cancers. The mechanism of action often involves inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Molecular Docking Studies

In silico studies utilizing molecular docking techniques have been conducted to predict the binding affinity of this compound to specific protein targets. These studies can provide insights into its potential as a lead compound for drug development by identifying key interactions at the molecular level. Preliminary results suggest that the compound may act as a potent inhibitor of certain enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Study FocusKey FindingsReference
Enzyme InhibitionDemonstrated inhibitory potential against α-glucosidase and acetylcholinesterase.
Anticancer ActivityInduced apoptosis in various cancer cell lines; promising results in cytotoxicity assays.
Molecular DockingHigh binding affinity predicted for specific protein targets related to inflammation and cancer.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The bromobenzenesulfonyl group plays a crucial role in its binding affinity to these targets, while the dihydropyridinyl moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

The 1,2-dihydropyridin-2-one ring in the target compound distinguishes it from pyrimidine- or tetrahydropyrimidinone-based analogs. For instance, N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () contains a pyrimidine ring with a sulfanyl linker, which may confer different electronic and steric properties compared to the dihydropyridinone core.

Substituent Effects

  • 4-Bromobenzenesulfonyl Group: This electron-withdrawing substituent likely enhances stability and binding affinity compared to non-halogenated sulfonamides. In contrast, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () uses a 4-bromophenyl group without sulfonyl substitution, resulting in weaker intermolecular interactions (e.g., only N–H⋯O vs.
  • N-(2-Methoxyphenyl)acetamide : The methoxy group increases lipophilicity compared to polar substituents like the 3,4-difluorophenyl group in , which may reduce solubility but enhance membrane permeability .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s sulfonyl and amide groups are expected to participate in N–H⋯O and C–H⋯O interactions, similar to 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , where such interactions stabilize infinite chains along the [100] axis . The dihedral angle between aromatic rings (66.4° in ) suggests moderate conjugation disruption, a feature likely shared with the target compound due to its bulky substituents.

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

Compound Melting Point (K) Key Substituents Solubility Trends
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 423–425 4-Bromophenyl, 3,4-difluorophenyl Low in water, high in DCM
B12/B13 sulfonamides Not reported Sulfamoyl, tetrahydropyrimidinone Moderate in polar solvents
Target Compound 4-Bromobenzenesulfonyl, 2-methoxyphenyl Likely low aqueous solubility

The 4-bromobenzenesulfonyl group in the target compound may further reduce aqueous solubility compared to non-sulfonylated analogs due to increased molecular weight and hydrophobicity .

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide , often referred to as F195-0614, is a synthetic organic molecule with potential therapeutic applications. Its structure includes a dihydropyridine core, a sulfonyl group, and an acetamide moiety, which are known to influence biological interactions.

  • Molecular Formula : C23H23BrN2O4S
  • Molecular Weight : 519.4 g/mol
  • CAS Number : 1251549-81-1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential. Here are the key findings:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the bromobenzenesulfonyl group may enhance the electron density on the nitrogen atom of the dihydropyridine ring, potentially increasing its reactivity towards bacterial targets.

Anticancer Properties

Studies have suggested that derivatives of dihydropyridine compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has not been extensively studied in clinical trials; however, its structural analogs have shown promising results against several cancer cell lines .

Enzyme Inhibition

The sulfonamide group is known to interact with various enzymes. Compounds containing similar moieties have demonstrated inhibition of carbonic anhydrase and other key enzymes involved in metabolic pathways. This suggests that F195-0614 may possess enzyme inhibitory activity, which warrants further investigation .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Sites : The sulfonamide group may facilitate binding to active sites on target enzymes.
  • Interference with Cellular Processes : By disrupting normal enzymatic functions, it could alter metabolic pathways crucial for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Compounds with bromobenzenesulfonyl groups show enhanced antibacterial activity compared to their chloro analogs due to increased electron density.
Dihydropyridine derivatives demonstrated significant anticancer effects in vitro, suggesting potential for therapeutic applications.
Structural analysis indicated that modifications in the sulfonamide group could lead to varied biological activities across different cell types.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions, such as the 4-bromobenzenesulfonyl group and methyl substituents on the dihydropyridinone ring.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and intermolecular interactions. For example, dihedral angles between aromatic rings (e.g., 66.4° in analogous structures) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) are critical for confirming packing stability .
  • IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}, amide C=O at ~1650 cm1 ^{-1}) .

How can researchers address contradictions in biological activity data reported for this compound across studies?

Advanced
Contradictions may arise from variations in assay conditions, purity, or structural analogs. Methodological strategies include:

  • Purity Validation : Use HPLC (>95% purity) or crystallographic refinement (e.g., riding models for H-atom placement) to rule out impurities .
  • Dose-Response Analysis : Compare EC50_{50} values under standardized conditions (e.g., cell lines, incubation times).
  • Structural-Activity Correlations : Cross-reference activity data with substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) .

What experimental parameters are optimized to improve synthetic yield and selectivity?

Q. Advanced

  • Temperature Control : Low temperatures (e.g., 273 K) minimize side reactions during carbodiimide-mediated couplings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, CH2 _2Cl2 _2) enhance solubility of intermediates.
  • Catalyst Use : Triethylamine or DMAP accelerates sulfonylation and amidation .
  • Reaction Time : Extended stirring (3–6 hours) ensures completion of cyclization steps .

How do crystallographic data inform the design of derivatives with enhanced bioactivity?

Advanced
Crystal structures reveal:

  • Torsional Angles : Dihedral angles (e.g., 40.0° between acetamide and aryl groups) influence conformational flexibility and receptor binding .
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯O) and halogen interactions (Br⋯π) guide modifications to improve solubility or target affinity.
  • Packing Motifs : Dense packing due to C–H⋯F interactions may correlate with thermal stability .

What are the key structural determinants of this compound’s biological activity?

Q. Basic

  • Sulfonyl Group : Enhances electron-deficient character, facilitating interactions with enzymatic active sites.
  • Methoxy Substituent : Modulates lipophilicity and hydrogen-bonding capacity.
  • Dihydropyridinone Core : Provides a rigid scaffold for π-π stacking with aromatic residues in target proteins .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent Variation : Systematically replace bromo, methoxy, or methyl groups with bioisosteres (e.g., Cl, CF3 _3) to assess electronic effects.
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfonyl-O with catalytic lysine residues).
  • In Vivo Correlation : Pair in vitro potency (e.g., IC50_{50}) with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .

What analytical criteria ensure compound suitability for mechanistic studies?

Q. Advanced

  • Purity Thresholds : ≥98% by HPLC to avoid off-target effects.
  • Stability Profiling : Assess degradation under physiological pH (e.g., 7.4) and temperature (37°C) over 24–72 hours.
  • Isotopic Labeling : Incorporate 13C^{13}C- or 2H^{2}H-labels for tracking metabolic pathways via mass spectrometry .

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